molecular formula C6H5BrClNO2 B13896180 Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate

Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate

Cat. No.: B13896180
M. Wt: 238.46 g/mol
InChI Key: XWJZZENKYNDUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H5BrClNO2 This compound is characterized by a pyrrole ring substituted with bromine and chlorine atoms, as well as a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate typically involves the bromination and chlorination of pyrrole derivatives. One common method includes the reaction of 3-bromo-4-chloropyrrole with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the pyrrole ring.

Scientific Research Applications

Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a building block for bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-1H-pyrrole-2-carboxylate
  • 3-Bromo-1H-pyrrole-2-carboxylic acid methyl ester

Uniqueness

Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and chlorine substituents on the pyrrole ring. This dual substitution can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C6H5BrClNO2

Molecular Weight

238.46 g/mol

IUPAC Name

methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H5BrClNO2/c1-11-6(10)5-4(7)3(8)2-9-5/h2,9H,1H3

InChI Key

XWJZZENKYNDUPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CN1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.